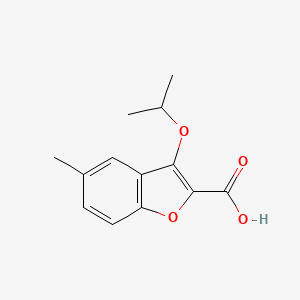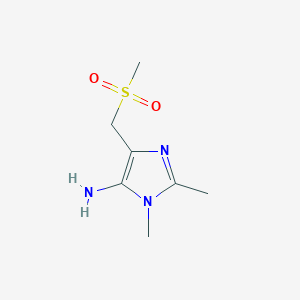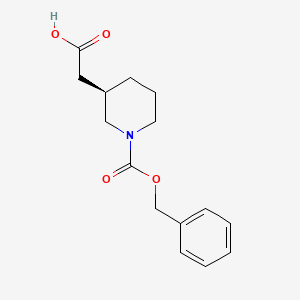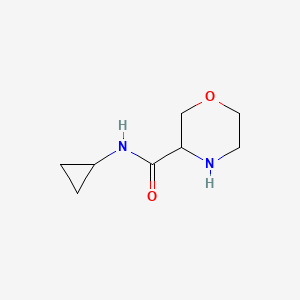![molecular formula C9H8N2O3 B15056127 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B15056127.png)
2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the aminomethyl group and the carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-aminobenzoic acid with formic acid and formaldehyde, followed by cyclization to form the oxazole ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in various applications. The combination of these functional groups allows for a broader range of chemical reactions and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4,10H2,(H,12,13) |
Clave InChI |
JVRYCIIYJRATOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)N=C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)



![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
![5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)
